molecular formula C27H22N2O4S2 B11618490 ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11618490
M. Wt: 502.6 g/mol
InChI Key: OEMOSLMVPYMQLA-PGMHBOJBSA-N
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Description

Ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as methoxyphenyl, phenyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with α-haloketones under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by cyclization of the thiazole intermediate with a suitable β-dicarbonyl compound.

    Introduction of Substituents: The various substituents, such as methoxyphenyl, phenyl, and thiophenyl groups, are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate the function of receptors to produce therapeutic effects.

Comparison with Similar Compounds

Ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures but different substituents.

    Thiazoles: Compounds with only the thiazole ring and various substituents.

    Pyrimidines: Compounds with only the pyrimidine ring and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H22N2O4S2

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H22N2O4S2/c1-3-33-26(31)22-23(17-9-5-4-6-10-17)28-27-29(24(22)18-11-7-12-19(15-18)32-2)25(30)21(35-27)16-20-13-8-14-34-20/h4-16,24H,3H2,1-2H3/b21-16-

InChI Key

OEMOSLMVPYMQLA-PGMHBOJBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC=CS4)/S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=CS4)S2)C5=CC=CC=C5

Origin of Product

United States

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